
5-(1,3-Dioxolan-2-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1,3-Dioxolan-2-yl)quinoline is a heterocyclic compound that features a quinoline ring fused with a 1,3-dioxolane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-yl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid or base catalyst . Another approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
5-(1,3-Dioxolan-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium for coupling reactions .
Major Products
科学研究应用
5-(1,3-Dioxolan-2-yl)quinoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Quinoline derivatives are known for their antimalarial, antibacterial, and anticancer properties.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of 5-(1,3-Dioxolan-2-yl)quinoline involves its interaction with various molecular targets. For instance, quinoline derivatives can inhibit enzymes like topoisomerases, which are crucial for DNA replication and repair . The compound’s ability to intercalate into DNA and disrupt its function is a key aspect of its biological activity .
相似化合物的比较
Similar Compounds
Quinoline: The parent compound, quinoline, shares the core structure but lacks the dioxolane moiety.
Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom in the ring.
Quinoxaline: Another related compound with a fused benzene and pyrazine ring.
Uniqueness
5-(1,3-Dioxolan-2-yl)quinoline is unique due to the presence of the 1,3-dioxolane ring, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and potential for functionalization, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C12H11NO2 |
|---|---|
分子量 |
201.22 g/mol |
IUPAC 名称 |
5-(1,3-dioxolan-2-yl)quinoline |
InChI |
InChI=1S/C12H11NO2/c1-3-10(12-14-7-8-15-12)9-4-2-6-13-11(9)5-1/h1-6,12H,7-8H2 |
InChI 键 |
PNSHMLJTLNWQQI-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)C2=C3C=CC=NC3=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


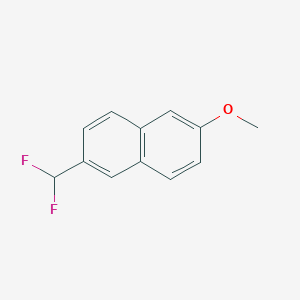
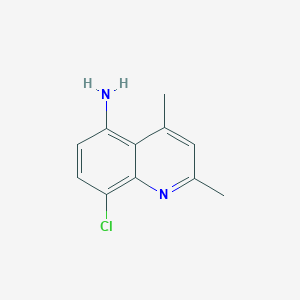

![Thiazolo[4,5-b]quinolin-2-amine](/img/structure/B11896654.png)

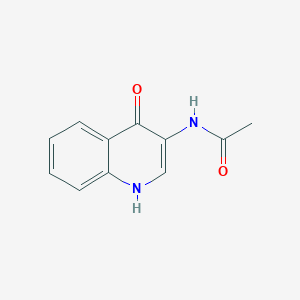
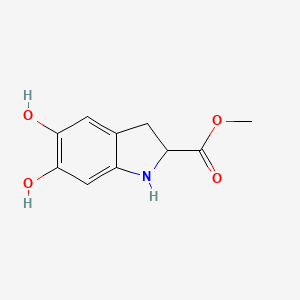
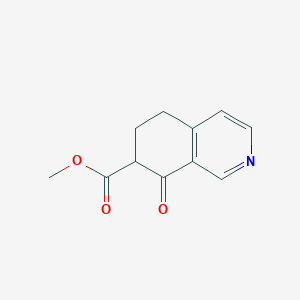



![5H-spiro[furo[3,4-b]pyridine-7,4'-piperidin]-5-one](/img/structure/B11896711.png)
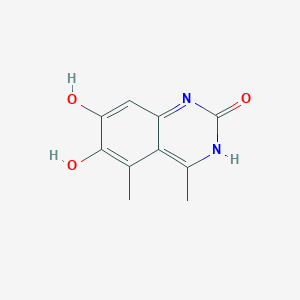
![3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B11896725.png)
